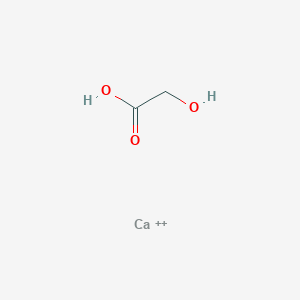

Calciumglycolat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Calcium glycolate is a chemical compound with the molecular formula C₄H₆CaO₆. It is the calcium salt of glycolic acid, a type of alpha hydroxy acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. Calcium glycolate is typically found as a crystalline solid and is soluble in water.

Wissenschaftliche Forschungsanwendungen

Calcium glycolate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other chemical compounds and as a reagent in various chemical reactions.

Biology: Calcium glycolate is studied for its potential role in cellular metabolism and as a calcium supplement in biological systems.

Medicine: It is explored for its potential use in medical treatments, particularly in calcium supplementation and as a component in pharmaceutical formulations.

Industry: Calcium glycolate is used in the production of cosmetics, personal care products, and as an additive in various industrial processes.

Safety and Hazards

Calcium glycolate should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and personal protective equipment should be used as required .

Relevant Papers Several papers have been published on the topic of calcium glycolate. For example, a paper titled “A novel immersive calcium carbonate coating for conservation of limestone relics with a gypsum crust” discusses the use of calcium glycolate for the conservation of limestone relics . Another paper titled “Preparation of Infiltrating Calcium Carbonate Layer in Gypsum Substrate Using Novel Calcium Precursor: The Implication for the Protection of the Surface Weathered Carbonate Heritages from Water Erosion Damage” also discusses similar applications .

Biochemische Analyse

Biochemical Properties

Calcium glycolate participates in various biochemical reactions. It is involved in the glyoxylate cycle, a variant of the citric acid cycle. This cycle is a crucial part of many metabolic pathways, allowing organisms to convert fats into sugars . The enzymes, proteins, and other biomolecules that interact with calcium glycolate include glycolate oxidase, which catalyzes the oxidation of glycolate to glyoxylate .

Cellular Effects

Calcium glycolate can influence various types of cells and cellular processes. For instance, it has been found to affect HepG2 cells, a type of liver cell. These cells contain oxalate, glyoxylate, and glycolate as intracellular metabolites and excrete oxalate and glycolate into the medium . Calcium glycolate’s influence on cell function includes its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Calcium glycolate exerts its effects at the molecular level through various mechanisms. For instance, it binds to biomolecules such as enzymes, influencing their activity. In the case of glycolate oxidase, calcium glycolate serves as a substrate for the enzyme, leading to the production of glyoxylate .

Temporal Effects in Laboratory Settings

The effects of calcium glycolate can change over time in laboratory settings. For example, calcium glycolate has been prepared on a 15 mmole scale in 60-65% yield from the corresponding sodium acetates . This suggests that the stability and degradation of calcium glycolate, as well as its long-term effects on cellular function, can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of calcium glycolate can vary with different dosages in animal models. For instance, calcium gluconate, a similar compound, is used in veterinary medicine to treat conditions like eclampsia in small animals. The dosage is usually 1–4 g/day in dogs and 0.5–1 g/day in cats, in divided doses .

Metabolic Pathways

Calcium glycolate is involved in the glyoxylate cycle, a crucial metabolic pathway. This cycle allows organisms to convert fats into sugars. The enzymes it interacts with include glycolate oxidase, which catalyzes the oxidation of glycolate to glyoxylate .

Transport and Distribution

Calcium glycolate is transported and distributed within cells and tissues. For instance, calcium is an essential nutrient that plays important roles in various cellular processes. It is primarily an extracellular element, although trace amounts of intracellular calcium are crucial for cellular function .

Subcellular Localization

Calcium, an element in calcium glycolate, plays a crucial role in various cellular processes and is found in various compartments within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium glycolate can be synthesized through the reaction of glycolic acid with calcium carbonate or calcium hydroxide. The reaction typically occurs in an aqueous medium, where glycolic acid reacts with calcium carbonate or calcium hydroxide to form calcium glycolate and water. The reaction conditions usually involve moderate temperatures and stirring to ensure complete reaction.

Industrial Production Methods: In industrial settings, calcium glycolate is produced by reacting glycolic acid with calcium carbonate in large reactors. The reaction mixture is then filtered to remove any unreacted calcium carbonate, and the resulting solution is concentrated and crystallized to obtain pure calcium glycolate. The crystallized product is then dried and packaged for use.

Analyse Chemischer Reaktionen

Types of Reactions: Calcium glycolate undergoes various chemical reactions, including:

Oxidation: Calcium glycolate can be oxidized to form calcium oxalate and other by-products.

Reduction: Reduction reactions involving calcium glycolate are less common but can occur under specific conditions.

Substitution: Calcium glycolate can participate in substitution reactions where the glycolate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions typically occur in aqueous solutions at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the exchange of ions.

Major Products Formed:

Oxidation: Calcium oxalate and water.

Reduction: Reduced forms of glycolic acid derivatives.

Substitution: Various calcium salts depending on the substituting anion.

Wirkmechanismus

Calcium glycolate can be compared with other calcium salts of organic acids, such as:

Calcium gluconate: Used primarily in medicine for calcium supplementation and treatment of hypocalcemia.

Calcium lactate: Commonly used as a food additive and in calcium supplements.

Calcium citrate: Known for its high bioavailability and use in dietary supplements.

Uniqueness: Calcium glycolate is unique due to its dual role as a source of calcium and glycolate ions. This dual functionality makes it valuable in both biological and industrial applications, where both calcium and glycolate are required.

Vergleich Mit ähnlichen Verbindungen

- Calcium gluconate

- Calcium lactate

- Calcium citrate

- Calcium acetate

Eigenschaften

| { "Design of the Synthesis Pathway": "Calcium glycolate can be synthesized through the reaction of calcium hydroxide with glycolic acid.", "Starting Materials": [ "Calcium hydroxide", "Glycolic acid" ], "Reaction": [ "Add calcium hydroxide to water to form a saturated solution.", "Add glycolic acid to the calcium hydroxide solution.", "Stir the mixture at room temperature for several hours.", "Filter the resulting precipitate and wash with water.", "Dry the calcium glycolate precipitate at 60°C for 24 hours." ] } | |

CAS-Nummer |

996-23-6 |

Molekularformel |

C2H4CaO3 |

Molekulargewicht |

116.13 g/mol |

IUPAC-Name |

calcium;2-hydroxyacetate |

InChI |

InChI=1S/C2H4O3.Ca/c3-1-2(4)5;/h3H,1H2,(H,4,5); |

InChI-Schlüssel |

DZQPYEJTLBQPSS-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])O.C(C(=O)[O-])O.[Ca+2] |

Kanonische SMILES |

C(C(=O)O)O.[Ca] |

| 996-23-6 | |

Synonyme |

glycolate glycolic acid glycolic acid, 1-(14)C-labeled glycolic acid, 2-(14)C-labeled glycolic acid, calcium salt glycolic acid, monoammonium salt glycolic acid, monolithium salt glycolic acid, monopotassium salt glycolic acid, monosodium salt glycolic acid, potassium salt hydroxyacetic acid potassium glycolate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

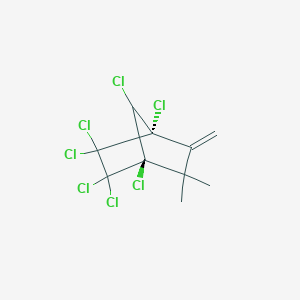

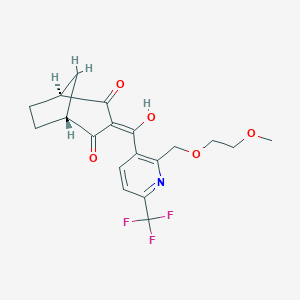

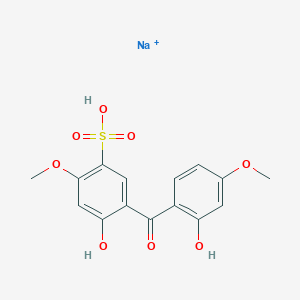

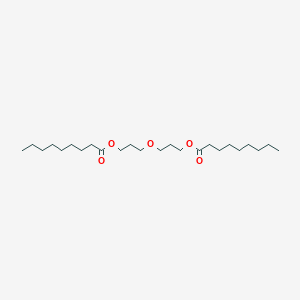

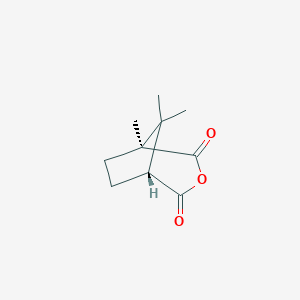

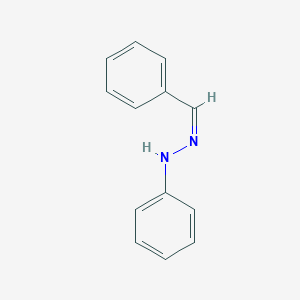

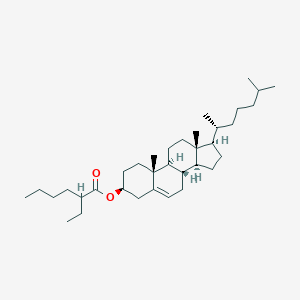

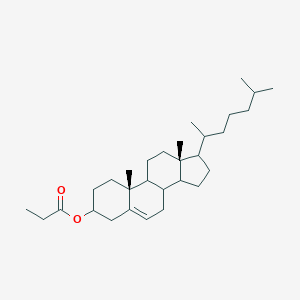

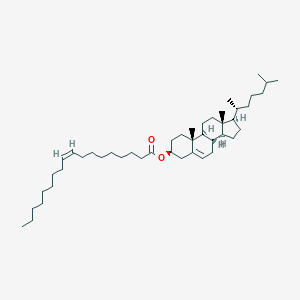

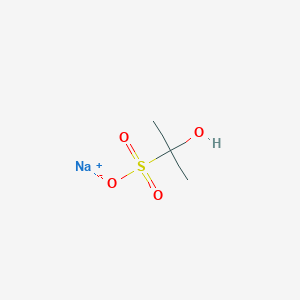

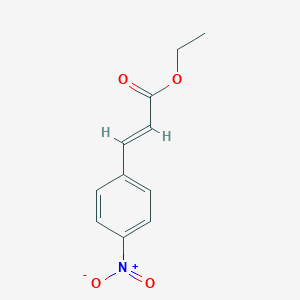

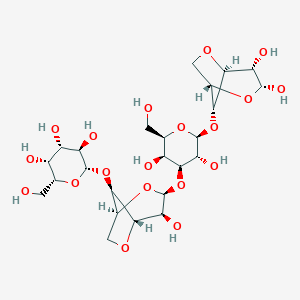

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.